tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

描述

Systematic IUPAC Nomenclature and Structural Representation

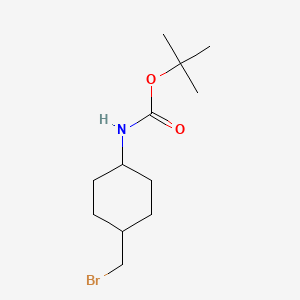

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as tert-butyl N-[4-(bromomethyl)cyclohexyl]carbamate. This nomenclature follows the standard carbamate naming convention, where the tert-butyl group serves as the alkyl component of the ester linkage, and the N-[4-(bromomethyl)cyclohexyl] portion represents the amine-derived substituent. The structural representation can be expressed through multiple chemical notation systems, providing comprehensive molecular identification.

The International Chemical Identifier string for this compound is documented as 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10-. This InChI representation encodes the complete stereochemical and connectivity information, specifying the trans configuration through the stereochemical descriptors. The corresponding InChI Key is designated as JPJCPRFAUVDSEA-MGCOHNPYSA-N, providing a unique hash-based identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation is recorded as CC(C)(C)OC(=O)NC1CCC(CBr)CC1, which provides a linear notation system for describing the molecular structure. This representation clearly indicates the tert-butyl ester group [CC(C)(C)OC(=O)], the carbamate linkage [NC], and the cyclohexane ring bearing the bromomethyl substituent [C1CCC(CBr)CC1].

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is definitively established as 1222709-30-9. This unique numerical identifier serves as the primary reference for this compound across chemical databases, regulatory documents, and scientific literature. The CAS number provides unambiguous identification regardless of nomenclature variations or language differences, ensuring consistent referencing in international chemical commerce and research.

Multiple alternative chemical names exist for this compound, reflecting different naming conventions and commercial designations. The compound is frequently referred to as trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, where "Boc" represents the tert-butoxycarbonyl protecting group commonly used in organic synthesis. Additional systematic names include carbamic acid, N-[trans-4-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, which follows the functional group-based naming approach.

Commercial suppliers utilize various nomenclature systems, leading to designations such as this compound and 2-Methyl-2-propanyl [trans-4-(bromomethyl)cyclohexyl]carbamate. The compound is also known by several registry-specific identifiers, including the Molecular Design Limited number MFCD12827547, which provides additional database cross-referencing capabilities.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C12H22BrNO2, representing a composition of twelve carbon atoms, twenty-two hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This formula indicates a relatively complex organic molecule with multiple functional groups contributing to its overall chemical behavior and reactivity profile.

Stereochemical Configuration (Trans Isomer Specificity)

The stereochemical configuration of this compound is explicitly defined by the trans relationship between the carbamate nitrogen substituent and the bromomethyl group on the cyclohexane ring. This trans configuration represents the thermodynamically more stable isomer, where the two substituents occupy equatorial positions on opposite sides of the cyclohexane ring, minimizing steric interactions and conformational strain.

The International Chemical Identifier notation specifically encodes this stereochemical information through the stereochemical descriptors /t9-,10-, indicating the absolute configuration at the relevant chiral centers. This designation follows the Cahn-Ingold-Prelog priority rules and provides unambiguous stereochemical assignment. The trans configuration is consistently maintained across all documented sources, emphasizing the importance of this specific stereoisomer in chemical and biological applications.

Conformational analysis reveals that the trans isomer adopts a predominantly chair conformation for the cyclohexane ring, with both the tert-butoxycarbonylamino group and the bromomethyl substituent preferentially occupying equatorial positions. This arrangement minimizes 1,3-diaxial interactions and provides optimal molecular geometry for subsequent chemical transformations. The equatorial positioning of the bulky tert-butoxycarbonyl group is particularly favorable due to reduced steric hindrance compared to the axial alternative.

The stereochemical integrity of the trans configuration is maintained throughout typical synthetic manipulations, as the barrier to ring inversion and substituent interconversion is sufficiently high under normal reaction conditions. This stereochemical stability makes the compound particularly valuable as a synthetic intermediate, where predictable three-dimensional arrangement is crucial for subsequent bond-forming reactions. The trans configuration also influences the compound's physical properties, including crystal packing arrangements and intermolecular interactions in both solid and solution phases.

属性

IUPAC Name |

tert-butyl N-[4-(bromomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJCPRFAUVDSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178771 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222709-30-9 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is typically conducted via a two-step synthetic process involving organometallic chemistry and carbamate formation under inert atmosphere conditions.

| Step | Description | Reagents and Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Reaction of trans-(N-4-Boc-aminocyclohexane) ethyl bromide with isopropylmagnesium chloride | trans-(N-4-Boc-aminocyclohexane) ethyl bromide, isopropylmagnesium chloride, THF solvent | -5°C to 10°C | Performed under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference |

| 2 | Treatment of reaction mixture with carbon dioxide, quenching, and extraction | Carbon dioxide gas, hydrochloric acid for quenching, methyl tert-butyl ether (MTBE) for extraction | -15°C to 20°C | Quenching stops the reaction; MTBE used to extract the product for purification |

- Stage 1 involves the formation of the carbamate intermediate by nucleophilic addition of isopropylmagnesium chloride (a Grignard reagent) to the bromide precursor in tetrahydrofuran (THF). The low temperature helps control the reaction rate and selectivity.

- Stage 2 introduces carbon dioxide to the reaction mixture, which likely facilitates carbamate formation or stabilization, followed by acid quenching to neutralize the reaction and extraction with MTBE to isolate the product.

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental steps but requires stringent control over reaction parameters to optimize yield and purity:

- Use of larger reactors with precise temperature control systems.

- Inert atmosphere maintained rigorously to avoid side reactions.

- Continuous monitoring of reaction progress via chromatographic or spectroscopic methods.

- Efficient phase separation and solvent recovery during extraction.

The industrial process emphasizes reproducibility and scalability while maintaining the stereochemical integrity of the trans isomer.

Chemical Reaction Analysis

This compound exhibits reactive functionality primarily due to the bromomethyl group and carbamate moiety, allowing various chemical transformations:

| Reaction Type | Reagents/Conditions | Typical Products | Notes |

|---|---|---|---|

| Substitution | Nucleophiles (e.g., sodium azide, potassium thiocyanate) in polar aprotic solvents like DMF | Azides, thiocyanates, substituted derivatives | Bromine is a good leaving group facilitating substitution |

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions | Alcohols, ketones | Oxidation can modify the bromomethyl group or carbamate |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Alkanes, alcohols | Reduction can remove or modify functional groups |

These reactions illustrate the compound’s versatility for further chemical modifications, enabling its use as a synthetic intermediate in complex molecule construction.

Detailed Research Findings

- The bromomethyl group imparts unique reactivity compared to chloro, iodo, or hydroxymethyl analogs, influencing both steric and electronic properties.

- The trans stereochemistry of the cyclohexyl ring is crucial for the compound’s chemical behavior and biological activity.

- The compound has been studied as a potential alkylating agent with antineoplastic properties, capable of modifying DNA and inhibiting cancer cell proliferation.

- It also shows promise as a selective inhibitor of kinases such as fms-like receptor tyrosine kinase-3 (FLT3), relevant in drug discovery.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H22BrNO2 |

| Molecular Weight | 292.21 g/mol |

| Key Reagents | trans-(N-4-Boc-aminocyclohexane) ethyl bromide, isopropylmagnesium chloride, CO2, HCl, MTBE |

| Solvent | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) |

| Temperature Range | -15°C to 20°C (reaction and quenching) |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Type | Grignard reaction, carbamate formation |

| Purification Method | Acid quenching, organic extraction |

| Industrial Scale | Scaled with strict control of temperature and atmosphere |

化学反应分析

Types of Reactions

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products include azides, thiocyanates, or other substituted derivatives.

Oxidation: Products include alcohols or ketones.

Reduction: Products include alkanes or alcohols.

科学研究应用

Scientific Research Applications

Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. The bromomethyl group allows for various substitution reactions, making it a versatile building block in organic synthesis.

Pharmaceuticals

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is investigated for its potential use in drug development. It can act as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of alkylating agents that modify DNA, which is crucial in cancer therapy.

Biology

Research into this compound has focused on its interactions with biological molecules. Its ability to undergo substitution reactions enables it to engage with various biological targets, potentially influencing cellular processes and signaling pathways.

Industry

The compound is utilized in developing new materials and chemical processes due to its reactivity and structural properties.

Research indicates that this compound exhibits several significant biological activities:

- Antineoplastic Properties : The compound has been studied as a potential alkylating agent that can inhibit cancer cell proliferation by modifying DNA.

- Kinase Inhibition : It has shown promise as a selective inhibitor of fms-like receptor tyrosine kinase-3 (FLT3), which is a validated target in drug discovery for various cancers.

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

- Comparative Studies on Alkylating Agents : Research comparing various alkylating agents highlighted the effectiveness of brominated compounds in modifying cellular targets, suggesting enhanced activity for tert-butyl derivatives.

- Kinase Profiling : A study profiling multiple kinase inhibitors found that cyclohexylcarbamates exhibited significant inhibitory effects on FLT3 and other kinases, supporting the hypothesis that tert-butyl derivatives could be effective in targeted therapies .

作用机制

The mechanism of action of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways . The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, potentially leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.

相似化合物的比较

tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS N/A)

- Molecular Formula : C₁₂H₂₄N₂O₂ (MW: 228.33 g/mol).

- Key Differences: The aminomethyl group facilitates amide bond formation or Schiff base synthesis. Less reactive toward nucleophiles than bromomethyl analogs .

- Applications : Synthesis of chiral amines for asymmetric catalysis .

Stereochemical and Reactivity Comparisons

生物活性

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is an organic compound with significant potential in biological research and pharmaceutical applications. With the molecular formula and a molecular weight of 292.21 g/mol, this compound has garnered interest due to its unique structural features and reactivity, particularly the presence of the bromomethyl group.

Synthesis

The synthesis of this compound typically involves a two-step process:

- Formation of the Carbamate : The compound is synthesized by reacting trans-(N-4-Boc-aminocyclohexane) ethyl bromide with isopropylmagnesium chloride in tetrahydrofuran (THF) under controlled temperatures.

- Quenching and Extraction : The reaction mixture is treated with carbon dioxide, quenched with hydrochloric acid, and extracted using methyl tert-butyl ether (MTBE) for purification .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromomethyl group allows for substitution reactions, making it a versatile intermediate in organic synthesis and drug development. The compound's mechanism of action involves targeting specific molecular pathways, potentially influencing cellular processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antineoplastic Properties : Studies have explored its potential as an alkylating agent, which can modify DNA and inhibit cancer cell proliferation. This aligns with findings on other alkylating agents that show promise in cancer therapy .

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases, which are critical in various signaling pathways related to cell growth and survival. In particular, it has shown potential as a selective inhibitor for fms-like receptor tyrosine kinase-3 (FLT3), a validated target in drug discovery .

Case Studies

Several studies have documented the biological activity of similar compounds, which provide insights into the potential applications of this compound:

- Comparative Studies on Alkylating Agents : Research comparing various alkylating agents highlighted the effectiveness of brominated compounds in modifying cellular targets, suggesting that tert-butyl derivatives may exhibit enhanced activity .

- Kinase Profiling : A study profiling multiple kinase inhibitors found that certain derivatives of cyclohexylcarbamates displayed significant inhibitory effects on FLT3 and other kinases, supporting the hypothesis that tert-butyl derivatives could be effective in targeted therapies .

Data Table: Biological Activity Summary

常见问题

Q. What are the common synthetic routes for preparing tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate?

The synthesis typically begins with trans-4-aminocyclohexanol derivatives. A key step involves introducing the bromomethyl group via nucleophilic substitution or radical bromination. For example, the tert-butyl carbamate group is first installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to protect the amine. Subsequent bromination of the hydroxymethyl intermediate is achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) in dichloromethane or CCl₄. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How should this compound be handled and stored to maintain stability?

The bromomethyl group renders the compound moisture- and light-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in airtight, amber vials. Avoid prolonged exposure to strong acids/bases or oxidizing agents, as these may cleave the carbamate or induce undesired alkylation. Use anhydrous solvents (e.g., dry DCM or THF) during reactions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirm trans stereochemistry via coupling constants (e.g., axial-equatorial protons in cyclohexane ring, J ≈ 10–12 Hz).

- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~308).

- FT-IR: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical purity (trans configuration) be ensured during synthesis?

Stereocontrol relies on starting material geometry and reaction conditions. Use trans-4-aminocyclohexanol derivatives with confirmed configuration via X-ray crystallography or NOE NMR. During bromination, avoid conditions that promote epimerization (e.g., high heat or prolonged reaction times). Chiral HPLC or polarimetry post-synthesis can validate enantiopurity .

Q. What mechanistic pathways explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) studies suggest oxidative addition of Pd⁰ to the C-Br bond forms a Pd(II) intermediate, followed by transmetallation with boronic acids or amine nucleophiles. Steric hindrance from the tert-butyl group may slow reactivity, requiring optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. How do conflicting data on reaction yields arise in published synthetic protocols, and how can they be resolved?

Discrepancies often stem from subtle variations in reagent quality (e.g., anhydrous vs. hydrated PBr₃), reaction scale, or workup methods. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Comparative studies using kinetic profiling (e.g., in situ IR or LC-MS monitoring) can identify rate-limiting steps. Collaborative inter-laboratory validation is recommended .

Q. What computational tools predict the compound’s stability in novel reaction environments?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model thermal stability, while quantum mechanical calculations (e.g., Gaussian) predict degradation pathways (e.g., SN2 displacement of Br⁻). ADMET predictors (e.g., SwissADME) evaluate solubility and aggregation risks in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。